molecular formula C15H9NO3S B14494757 3-Benzylidene-5-nitro-2-benzofuran-1(3H)-thione CAS No. 63564-76-1

3-Benzylidene-5-nitro-2-benzofuran-1(3H)-thione

Cat. No.: B14494757
CAS No.: 63564-76-1
M. Wt: 283.3 g/mol
InChI Key: LNIBCCJXCSIMCQ-UHFFFAOYSA-N
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Description

3-Benzylidene-5-nitro-2-benzofuran-1(3H)-thione is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a benzylidene group at the 3-position, a nitro group at the 5-position, and a thione group at the 1-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-5-nitro-2-benzofuran-1(3H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 5-nitro-2-benzofuran-1(3H)-thione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-5-nitro-2-benzofuran-1(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylidene-5-nitro-2-benzofuran-1(3H)-thione depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-2-benzofuran-1(3H)-thione: Lacks the nitro group at the 5-position.

    5-Nitro-2-benzofuran-1(3H)-thione: Lacks the benzylidene group at the 3-position.

    3-Benzylidene-5-nitrobenzofuran: Lacks the thione group at the 1-position.

Properties

CAS No.

63564-76-1

Molecular Formula

C15H9NO3S

Molecular Weight

283.3 g/mol

IUPAC Name

3-benzylidene-5-nitro-2-benzofuran-1-thione

InChI

InChI=1S/C15H9NO3S/c17-16(18)11-6-7-12-13(9-11)14(19-15(12)20)8-10-4-2-1-3-5-10/h1-9H

InChI Key

LNIBCCJXCSIMCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=S)O2

Origin of Product

United States

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